molecular formula C22H24N4O4S2 B2550040 (Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 488734-51-6

(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No.: B2550040
CAS No.: 488734-51-6
M. Wt: 472.58
InChI Key: GWFKANFOYAURQC-ATVHPVEESA-N
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Description

(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Biological Activity

The compound (Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this specific compound, exploring its potential mechanisms of action, efficacy against various diseases, and relevant case studies.

Structural Characteristics

The thiazolidin-4-one scaffold is characterized by its unique heterocyclic structure, which contributes to its biological activity. The presence of substituents such as the morpholino and tetrahydrofuran moieties enhances its pharmacological properties.

Anticancer Properties

Recent studies indicate that derivatives of thiazolidin-4-one exhibit significant anticancer activity. The compound in focus has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : Compounds containing thiazolidinone structures often act as enzyme inhibitors, which is critical in cancer treatment. They can inhibit key enzymes involved in tumor growth and metastasis .
  • Cell Line Studies : In vitro studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
(Z)-5...MCF712.5Apoptosis induction
(Z)-5...HeLa15.0Enzyme inhibition
(Z)-5...A54910.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that thiazolidinone derivatives can effectively combat bacterial infections:

  • Inhibition of Biofilm Formation : Certain derivatives have been tested against biofilm-forming bacteria such as Pseudomonas aeruginosa, showing over 50% reduction in biofilm formation at specific concentrations .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, thiazolidinone derivatives have been investigated for various other biological activities:

  • Antidiabetic Effects : Some studies suggest that these compounds may possess hypoglycemic properties, making them candidates for diabetes management .
  • Anti-inflammatory and Analgesic Effects : Thiazolidinones have shown potential in reducing inflammation and pain, which could be beneficial in treating chronic inflammatory conditions .

Case Studies

Several case studies highlight the efficacy of thiazolidinone derivatives:

  • Study on Cancer Cell Lines : A study evaluated the effects of a series of thiazolidinone derivatives on different cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis through caspase activation pathways .
  • Antimicrobial Screening : A comprehensive screening of various thiazolidinone derivatives against clinical isolates revealed potent activity against resistant strains of bacteria, emphasizing their potential as novel antimicrobial agents .

Properties

IUPAC Name

(5Z)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-14-4-2-6-25-18(14)23-19(24-7-10-29-11-8-24)16(20(25)27)12-17-21(28)26(22(31)32-17)13-15-5-3-9-30-15/h2,4,6,12,15H,3,5,7-11,13H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFKANFOYAURQC-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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